molecular formula C18H14N2O2 B12529574 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- CAS No. 820964-19-0

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-

Cat. No.: B12529574
CAS No.: 820964-19-0
M. Wt: 290.3 g/mol
InChI Key: FTICDJGGTHNLRZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

X-ray crystallography remains the definitive method for resolving the three-dimensional conformation of imidazoindole derivatives. For 2-(1-phenylethyl)-substituted variants, the fused imidazo[1,5-a]indole-1,3(2H)-dione core adopts a nearly planar configuration, with root-mean-square (r.m.s.) deviations of atomic positions from planarity typically below 0.02 Å. The phenylethyl substituent introduces steric interactions that perturb the dihedral angle between the imidazole and indole rings, often resulting in angles between 20° and 45° depending on crystallization conditions.

The N-phenyl ring in analogous structures demonstrates restricted rotation due to conjugation with the imidazole nitrogen, as evidenced by torsional angles of 5–10° between the imidazole and phenyl planes. In the 2-(1-phenylethyl) derivative, the ethyl spacer allows greater conformational flexibility, with the phenyl group frequently adopting a pseudo-axial orientation relative to the fused bicyclic system. Hydrogen bonding networks stabilize the crystal lattice, particularly through carbonyl oxygen interactions with adjacent N-H groups, forming characteristic R21(5) motifs.

Spectroscopic Identification Techniques (NMR, IR, UV-Vis)

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of the 2-(1-phenylethyl) substituent. The 1H-NMR spectrum typically shows a multiplet at δ 7.25–7.47 ppm integrating for five aromatic protons from the phenyl group, alongside distinct singlets for the indole protons at δ 6.88–7.38 ppm. The ethyl linker appears as a characteristic ABX system, with methylene protons resonating as doublets of doublets (δ 3.34–4.44 ppm) and a methine triplet near δ 2.95 ppm.

Infrared (IR) spectroscopy confirms the presence of dual carbonyl groups through strong absorption bands at 1698–1776 cm−1, with the higher-frequency band attributable to the imidazole-1,3-dione moiety. The N-H stretching vibration appears as a broad signal near 3180–3430 cm−1, while aromatic C-H deformation modes occur at 740–900 cm−1. Ultraviolet-visible (UV-Vis) spectra exhibit intense π→π* transitions at 240–280 nm, with molar absorptivity values exceeding 104 L·mol−1·cm−1 due to the extended conjugation between the indole and phenyl systems.

Comparative Analysis with Related Imidazoindole Derivatives

Structural modifications significantly influence the physicochemical properties of imidazoindole-diones. The 2-(1-phenylethyl) derivative exhibits a melting point range of 210–260°C, intermediate between simpler alkyl-substituted analogs (198–212°C) and bulkier tert-butyl derivatives (275–278°C). This trend reflects the balance between molecular symmetry and intermolecular forces—the phenylethyl group enhances π-stacking interactions while reducing crystalline packing efficiency compared to compact substituents.

Substituent effects on reactivity are evident in cyclization yields. While tert-butyl groups at position 2 achieve 75% yields under standard conditions, phenylethyl analogs require optimized reaction times (0.5–1 hour) and temperatures (180°C) to reach 50–73% yields. The electronic influence of the phenyl ring also modulates carbonyl vibrational frequencies, with 2-(1-phenylethyl) derivatives showing 10–15 cm−1 red shifts compared to aliphatic substituents due to resonance donation.

Properties

CAS No.

820964-19-0

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(1-phenylethyl)imidazo[1,5-a]indole-1,3-dione

InChI

InChI=1S/C18H14N2O2/c1-12(13-7-3-2-4-8-13)19-17(21)16-11-14-9-5-6-10-15(14)20(16)18(19)22/h2-12H,1H3

InChI Key

FTICDJGGTHNLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=O

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Condensation : Aromatic aldehydes react with hydantoins to form 5-[phenylmethyledene]-imidazolidine-2,4-diones.
  • Cyclization : Thermal or catalytic conditions induce cyclization, forming the imidazoindole core.

Key Conditions :

  • Catalysts : Cu or Bu₃SnH.
  • Temperature : Wood’s metal bath (180–200°C).
  • Yield : Up to 80% for 2-phenyl derivatives.

Challenges :

  • Acidic NH groups may lead to polymerization; protection at position 3 is critical.

Multi-Component Reactions (MCRs)

InCl₃-catalyzed MCRs facilitate rapid synthesis of heterocycles, though direct application to this target is limited. However, analogous protocols could introduce substituents:

Hypothetical Application

  • Ethyl acetoacetate + hydrazine + methyl phenylglyoxylate + malononitrile → Pyrano[2,3-c]pyrazole derivatives.
  • Modification : Replace malononitrile with 1-phenylethylamine or analogs.

Key Conditions :

  • Catalyst : InCl₃ (20 mol%).
  • Solvent : 50% EtOH.
  • Activation : Ultrasound irradiation (25 kHz, 40°C).

Condensation with Aldehydes

2-Formylbenzoic acid reacts with intermediates to form fused rings, enabling stereochemical control.

Reaction Pathway

  • Imine Formation : Hydantoin derivative reacts with 2-formylbenzoic acid.
  • Cyclization : Intramolecular amide bond formation.

Key Conditions :

  • Solvent : Ethanol or dioxane.
  • Yield : 44–60% for isoindole analogs.

Stereochemical Outcome :

  • Cis-orientation of C3–H and C9b–H observed due to hydrogen bonding.

BEMP-Catalyzed Hydroamidation

Base-mediated cyclization of propargylic ureas forms imidazolidinones, adaptable for imidazoindole synthesis.

Reaction Pathway

  • Propargylic Urea Synthesis : From amines and isocyanates.
  • Cyclization : BEMP (5 mol%) induces intramolecular hydroamidation.

Key Conditions :

  • Base : BEMP.
  • Solvent : CH₃CN.
  • Yield : Up to 95% for imidazolidinones.

Comparative Analysis of Methods

Method Key Catalyst/Reagent Solvent Temperature Yield Challenges
Hydantoin Cyclization Cu/Bu₃SnH N/A 180–200°C 80% Polymerization, acidic NH groups
Pd-Catalyzed Pd(OAc)₂/BEMP CH₃CN 50°C 60–80% Byproduct control, low concentration
Nucleophilic Substitution K₂CO₃ DMF 100°C Moderate Stereoselectivity, purity
MCR (Hypothetical) InCl₃ 50% EtOH 40°C (ultrasound) 95% Limited direct applicability
Condensation None Ethanol/Dioxane Reflux 44–60% Stereoselectivity, solvent effects
BEMP Hydroamidation BEMP CH₃CN RT 95% Limited to imidazolidinones

Critical Insights and Recommendations

  • Palladium-Catalyzed Methods : Offer high regioselectivity but require optimization for byproduct minimization.
  • Hydantoin Cyclization : Scalable but prone to side reactions; protecting groups essential.
  • Nucleophilic Substitution : Useful for late-stage functionalization but may require brominated intermediates.
  • Stereoselectivity : Condensation methods enable control via hydrogen bonding or catalyst design.

Future Directions :

  • Asymmetric Catalysis : Introduce chiral ligands in Pd systems to control stereochemistry.
  • Green Chemistry : Explore solvent-free or flow chemistry for hydantoin cyclization.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound due to the presence of reactive sites on the imidazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield imidazo[1,5-a]indole-1,3-dione derivatives, while substitution reactions can introduce various functional groups onto the imidazole or indole rings.

Scientific Research Applications

Synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione Derivatives

The synthesis of imidazo[1,5-a]indole derivatives typically involves several methodologies including N–H functionalization and cyclization reactions. A notable approach utilizes the condensation of aromatic aldehydes with imidazolidine-2,4-diones followed by cyclization to yield high yields of the desired compounds . Recent advancements in synthetic methodologies have allowed for the rapid generation of these compounds under microwave conditions, enhancing efficiency and reducing the need for extensive purification processes .

Biological Activities and Therapeutic Applications

The biological evaluation of 1H-imidazo[1,5-a]indole-1,3(2H)-dione derivatives has revealed a spectrum of pharmacological activities:

  • Antimicrobial Activity : Several studies have reported that derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, specific compounds demonstrated inhibition zones comparable to standard antibiotics like gentamicin .
  • Anticancer Properties : The compounds have shown promising anticancer effects against various human cancer cell lines. Notably, one study highlighted that certain derivatives induced apoptosis in cancer cells while arresting cell cycle progression, indicating their potential as anticancer agents .
  • Antioxidant and Antileishmanial Activities : The antioxidant capacity of these compounds has been quantified using IC50 values, with some demonstrating effective free radical scavenging abilities. Furthermore, they have shown efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized multiple isoindole derivatives and evaluated their antimicrobial activities. The results indicated that compound 3 exhibited the highest antibacterial activity against both tested strains with an inhibition zone comparable to that of gentamicin at the same concentration. This highlights the potential of these derivatives as alternatives to conventional antibiotics.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of imidazo[1,5-a]indole derivatives were tested against Caco-2 and HCT-116 human cancer cell lines. The results showed that treatment with these compounds led to significant cell death through apoptosis pathways. Structure-activity relationship (SAR) analysis suggested that specific substituents enhanced their antiproliferative effects.

Data Tables

CompoundBiological ActivityIC50 Value (μmol/mL)Reference
Compound 1Antioxidant1.174
Compound 3AntibacterialComparable to Gentamicin
Compound 4Antileishmanial0.0478

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Dihydropyrroloindole-dione Derivatives

Compound Substituents Molecular Weight Melting Point (°C) Key Properties
4c None 188 165–167 Base structure
4d 4-Methyl, 2-phenyl 278 146–148 Enhanced steric bulk
4g 4-Ethyl, 2-phenyl 292 155–156 Higher lipophilicity
Target Compound 2-(1-phenylethyl) ~310* Not reported Potential bioactivity

*Estimated molecular weight based on structural similarity.

The target compound’s 1-phenylethyl group introduces greater steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or ethyl in 4d and 4g). This may affect crystallization behavior, as evidenced by the lower melting point of 4d (146–148°C) versus 4g (155–156°C) .

Triazolopyrimidine Derivatives

and highlight triazolopyrimidine derivatives with acetylhydrazone and thione-Schiff base substituents. These compounds exhibit herbicidal, antifungal, and antiviral activities. For example:

  • Compounds in showed herbicidal activity at 100 μg/mL, with chiral centers enhancing efficacy .
  • In , derivatives like 6b and 6f demonstrated 40–43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL .

While the target compound’s imidazoindole core differs from triazolopyrimidines, both classes leverage nitrogen-rich heterocycles for bioactivity. The 1-phenylethyl group in the target may mimic the role of aryl substituents in triazolopyrimidines, which are critical for binding to biological targets.

Imidazole-Indole Hybrids

describes 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives with antibacterial and antifungal properties. These compounds share a fused imidazole-indole system but lack the dione moiety present in the target compound. Bioactivity trends suggest that diphenyl substitution on the imidazole ring enhances antimicrobial potency .

Biological Activity

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- (CAS Number: 820964-19-0) is a heterocyclic compound that combines imidazole and indole moieties. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC18H14N2O2
Molecular Weight290.316 g/mol
LogP2.661
PSA43.48

Synthesis

The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione derivatives typically involves the functionalization of indole derivatives. A common method includes the reaction of indole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) under microwave conditions . This synthetic route is notable for its efficiency and scalability.

Antimycobacterial Activity

Research has demonstrated that derivatives of imidazo[1,5-a]indole exhibit significant antimycobacterial properties. For instance, a study synthesized a series of related compounds that showed inhibitory effects against Mycobacterium tuberculosis (Mtb). The most active compounds demonstrated bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC) with a strong time-dependent behavior .

Antifungal Activity

Another study highlighted the antifungal potential of related imidazo derivatives against Candida albicans and non-albicans species. Certain derivatives exhibited MIC values significantly lower than those of established antifungal agents like fluconazole, indicating a promising avenue for further development in antifungal therapies .

Anticancer Properties

The compound's anticancer capabilities are attributed to its ability to inhibit key molecular targets such as the epidermal growth factor receptor (EGFR), disrupting cancer cell proliferation pathways. A recent study indicated that imidazo[1,5-a]indoles could induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

The biological activity of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling and proliferation. The compound’s structure allows it to effectively bind to these targets, leading to altered cellular responses such as apoptosis or inhibition of microbial growth.

Study 1: Antimycobacterial Efficacy

In a controlled study, several imidazo derivatives were tested against Mtb strains. The results indicated that certain compounds maintained viability below toxic levels while exhibiting robust antimicrobial activity over extended periods. The time-kill analysis showed that these compounds could significantly reduce bacterial counts over time compared to untreated controls .

Study 2: Antifungal Evaluation

A series of aromatic ester derivatives were synthesized and evaluated for their antifungal activity. The results showed that some compounds had MIC values significantly lower than fluconazole against C. krusei, suggesting enhanced efficacy and lower cytotoxicity profiles .

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